3-Acetyl strophanthidin
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Overview
Description
3-Acetyl strophanthidin is a cardiac glycoside derived from strophanthidin, a compound found in the seeds of certain African plants such as Strophanthus kombe and Strophanthus hispidus . It is known for its potent effects on the heart, particularly in the treatment of heart failure and arrhythmias . The compound is characterized by its acetate ester group at the 3β-hydroxy position, which distinguishes it from its parent compound, strophanthidin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl strophanthidin typically involves the acetylation of strophanthidin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally require a controlled temperature to ensure the selective acetylation at the 3β-hydroxy group without affecting other functional groups on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of strophanthidin from plant sources, followed by its chemical modification through acetylation. The use of large-scale reactors and precise control of reaction parameters are essential to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl strophanthidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Scientific Research Applications
3-Acetyl strophanthidin has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 3-acetyl strophanthidin involves the inhibition of the Na+/K+ ATPase pump in cardiac muscle cells . This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility, making the compound effective in treating heart failure . Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Strophanthidin: The parent compound, which lacks the acetyl group at the 3β-hydroxy position.
Ouabain: Another cardiac glycoside with a similar mechanism of action but different structural features.
Digitoxin: A cardiac glycoside with a longer half-life and different pharmacokinetic properties.
Uniqueness: 3-Acetyl strophanthidin is unique due to its specific acetylation, which can influence its pharmacokinetics and pharmacodynamics . This modification may enhance its therapeutic efficacy and reduce potential side effects compared to its parent compound .
Properties
IUPAC Name |
[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAERUVCODZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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